4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

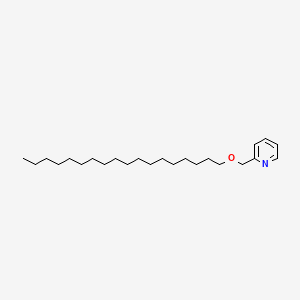

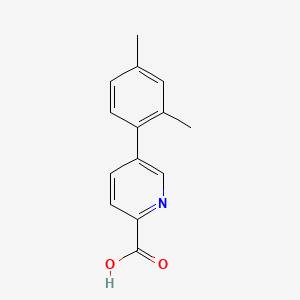

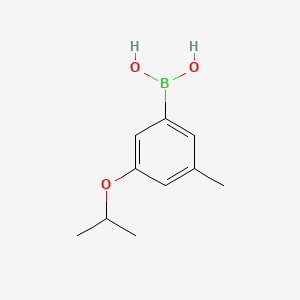

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1351343-41-3 . It has a linear formula of C7H13NO2.ClH . The compound has a molecular weight of 179.65 . It is typically stored at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 4,4-dimethyl-3-pyrrolidinecarboxylic acid hydrochloride . The Inchi Code is 1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis Applications

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is integral in the synthesis of various pharmacologically relevant compounds and intermediates. For instance, it has been used in the process improvement for the synthesis of Barnidipine Hydrochloride, a calcium channel blocker used for treating hypertension. The compound served as a key intermediate in synthesizing the target molecule, highlighting its importance in pharmaceutical synthesis (Zhou Meng-yu, 2015). Additionally, its role in the synthesis of polyesters based on nitrogen-containing heterocycles showcases its versatility in creating materials with potential biological activity, emphasizing its contribution to materials science (L. M. Sugralina et al., 2018).

Catalysis and Reaction Mechanism

In the realm of catalysis, 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols, providing a sustainable approach to chemical synthesis. The detailed investigation into its reaction mechanism offers valuable insights into its efficiency and reusability as a catalyst, which is crucial for developing environmentally friendly chemical processes (Zhihui Liu et al., 2014).

Structural Analysis

The structural and molecular analysis of compounds related to 4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride has contributed significantly to understanding molecular interactions and conformation. For instance, the study of its crystal and molecular structure has provided essential data on hydrogen bonding patterns and crystal packing, which are fundamental in the design of new molecular entities with desired physical and chemical properties (M. Szafran et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Propiedades

IUPAC Name |

4,4-dimethylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-7(2)4-8-3-5(7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMXHOWOMKOCMKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1C(=O)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718269 |

Source

|

| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethylpyrrolidine-3-carboxylic acid hydrochloride | |

CAS RN |

1351343-41-3 |

Source

|

| Record name | 4,4-Dimethylpyrrolidine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-6-(trifluoromethyl)benzo[d]thiazole-2-thiol](/img/structure/B596295.png)

![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)

![7-Benzyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B596308.png)